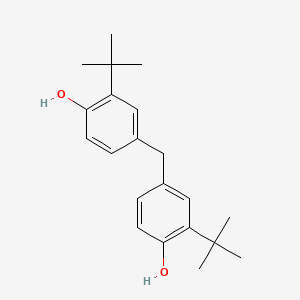
4,4'-Methylenebis(2-tert-butylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Methylenebis(2-tert-butylphenol) is a synthetic organic compound with the molecular formula C₂₉H₄₄O₂. It is commonly used as an antioxidant in various industrial applications, including lubricants, plastics, and rubber. This compound is known for its ability to prevent oxidative degradation, thereby extending the lifespan and stability of materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,4’-Methylenebis(2-tert-butylphenol) can be synthesized through the reaction of 2,6-di-tert-butylphenol with formaldehyde. The reaction typically involves the use of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the methylene bridge between the phenol units .
Industrial Production Methods
In industrial settings, the production of 4,4’-Methylenebis(2-tert-butylphenol) often involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to optimize yield and purity. The product is usually purified through recrystallization or distillation to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Methylenebis(2-tert-butylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
4,4’-Methylenebis(2-tert-butylphenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Studied for its potential effects on cellular oxidative stress and its role as an antioxidant.
Medicine: Investigated for its potential therapeutic effects in preventing oxidative damage in biological systems.
Industry: Widely used in the production of lubricants, plastics, and rubber to enhance their stability and lifespan
Wirkmechanismus
The primary mechanism of action of 4,4’-Methylenebis(2-tert-butylphenol) involves its antioxidant properties. The phenolic groups in the compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This action helps in stabilizing materials and biological systems by inhibiting the chain reactions that lead to oxidative degradation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-Methylenebis(4-ethyl-6-tert-butylphenol)
- 2,2’-Methylenebis(4-methyl-6-tert-butylphenol)
- 4,4’-Butylidenebis(3-methyl-6-tert-butylphenol)
- 4,4’-Thiobis(3-methyl-6-tert-butylphenol)
Uniqueness
4,4’-Methylenebis(2-tert-butylphenol) is unique due to its high thermal stability and effectiveness as an antioxidant. Its structure, with two tert-butyl groups on each phenol ring, provides steric hindrance that enhances its stability and prevents oxidative degradation more effectively than some of its analogs .
Eigenschaften
CAS-Nummer |
32861-23-7 |
|---|---|
Molekularformel |
C21H28O2 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
2-tert-butyl-4-[(3-tert-butyl-4-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C21H28O2/c1-20(2,3)16-12-14(7-9-18(16)22)11-15-8-10-19(23)17(13-15)21(4,5)6/h7-10,12-13,22-23H,11H2,1-6H3 |
InChI-Schlüssel |
QNMWLULXCIMCGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=CC(=C1)CC2=CC(=C(C=C2)O)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


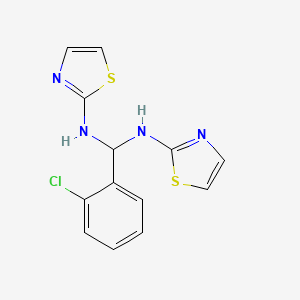
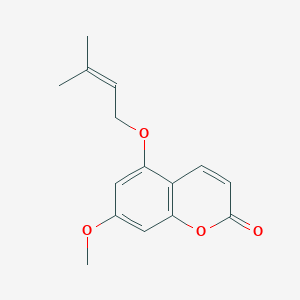
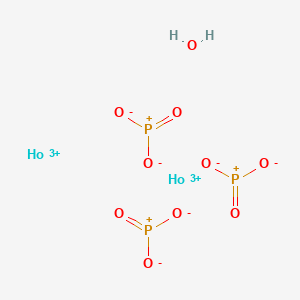

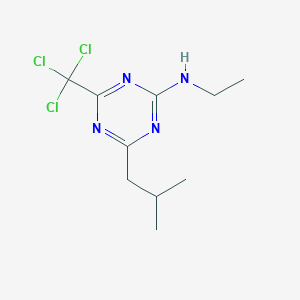
![Dispiro[2.1.2.1]octane](/img/structure/B14686361.png)
![4H,6H-[2]Benzoxepino[6,5,4-def][2]benzoxepin-4,6,10,12-tetrone](/img/structure/B14686363.png)
![2-{[4-(Morpholin-2-yl)phenyl]methyl}cyclohexan-1-one](/img/structure/B14686372.png)
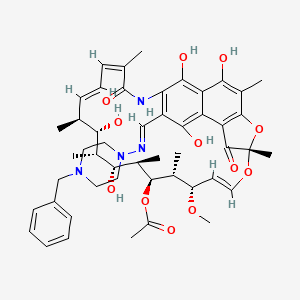
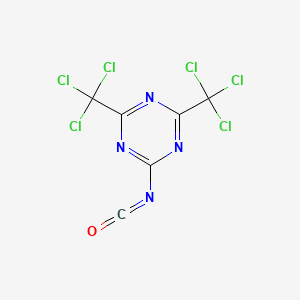
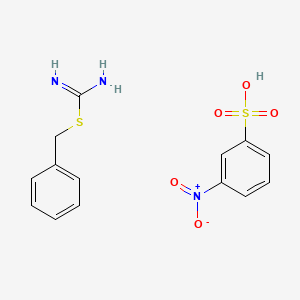
![4-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686397.png)

![Spiro[benzo[c]fluorene-5,2'-[1,3]dioxolan]-7(6H)-one](/img/structure/B14686417.png)
